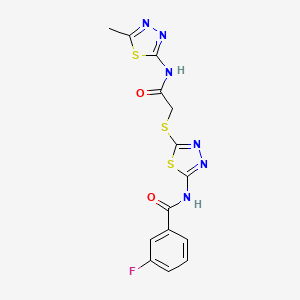

3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-3-2-4-9(15)5-8/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOVVORWRDSVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant data tables and research findings.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. The compound has shown promising cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HCT116 (Colon) | 3.29 | |

| H460 (Lung) | 10.0 | |

| MCF-7 (Breast) | 0.28 | |

| PC3 (Prostate) | 10 |

In a study evaluating the cytotoxic properties of thiadiazole derivatives, several compounds exhibited IC50 values in the low micromolar range against multiple tumor cell lines. The structure-activity relationship (SAR) analysis suggests that substituents on the thiadiazole ring significantly influence anticancer activity .

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. Compounds containing the thiadiazole moiety have demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 32.6 | |

| Pseudomonas aeruginosa | 30 |

The presence of halogen atoms in the structure enhances the antibacterial efficacy of these compounds. Studies have shown that derivatives with fluorinated substituents exhibit improved activity against resistant bacterial strains compared to standard antibiotics like streptomycin and fluconazole .

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity. Research has indicated that certain thiadiazole derivatives are effective against various fungal pathogens.

Thiadiazole derivatives have shown effectiveness in inhibiting fungal growth through mechanisms that may involve disruption of cell membrane integrity and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives revealed that one specific compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer properties. The study utilized docking studies to analyze interactions with tubulin, suggesting a mechanism of action involving microtubule stabilization .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, several thiadiazole derivatives were tested against S. aureus and E. coli. The results indicated that compounds with fluorinated phenyl rings showed MIC values as low as 25 µg/mL , outperforming traditional antibiotics in some cases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activities. Thiadiazole derivatives have been shown to possess:

- Antibacterial Activity : Compounds similar to 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain thiadiazole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Antitumor Activity

Thiadiazole derivatives are also being explored for their potential antitumor effects. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing thiadiazole moieties have exhibited anti-inflammatory properties. Research has shown that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of a series of thiadiazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antitumor Mechanisms

In another research effort focused on cancer treatment, a derivative containing the thiadiazole structure was shown to induce apoptosis in breast cancer cell lines by activating caspase pathways. This finding highlights its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Ring Systems: The target compound employs dual 1,3,4-thiadiazole rings, whereas N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide uses a thiazole ring. Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, enhancing drug-like properties.

Substituent Effects :

- Fluorine in the benzamide group (target compound) improves lipophilicity and target binding compared to chlorine in , which may enhance cytotoxicity but reduce selectivity.

- The methyl group on the thiadiazole in the target compound could sterically hinder enzyme interactions compared to unsubstituted analogues .

Synthetic Routes :

- Microwave-assisted synthesis (used for the target compound) reduces reaction times and improves yields compared to conventional methods (e.g., 3–4 hours vs. 12–24 hours) .

Bioactivity :

- The PFOR enzyme inhibition observed in correlates with antiparasitic activity, whereas thiadiazole-oxadiazole hybrids in show cytotoxicity against cancer cells. The target compound’s dual thiadiazole system may synergize these effects, though experimental validation is pending.

Research Findings and Data

Structural Analysis

- Crystallography : Derivatives like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide exhibit intermolecular hydrogen bonding (N–H⋯N, C–H⋯F) stabilizing crystal packing, a feature likely shared by the target compound.

- Spectroscopy : IR and NMR data for similar compounds confirm amide C=O stretches (~1650–1670 cm⁻¹) and fluorine/chlorine substituent peaks (¹H NMR: δ 7.2–8.0 ppm for aromatic protons) .

Bioactivity Trends

- Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., –NO₂, –Cl) on aromatic rings show enhanced antibacterial effects against Staphylococcus aureus (MIC: 8–16 μg/mL) .

- Anticancer Potential: Thiadiazole derivatives with flexible thioether linkers (as in the target compound) demonstrate improved membrane permeability, correlating with IC₅₀ values of 10–50 μM in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-fluoro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction efficiency be optimized?

- Methodology :

- Stepwise Synthesis : Begin with the preparation of intermediates such as 2-benzamidoacetic acid (via condensation of benzamide derivatives with chloroacetyl chloride under reflux conditions in triethylamine) .

- Thiadiazole Core Formation : Utilize thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) coupled with anhydrous potassium carbonate in dry acetone under reflux to form disubstituted thiadiazole scaffolds .

- Microwave-Assisted Optimization : Microwave irradiation can reduce reaction times (e.g., from 4 hours to 30 minutes) compared to conventional reflux, improving yield and purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Spectroscopic Techniques :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm), thiadiazole NH (δ ~10.2 ppm), and methyl groups (δ ~2.0 ppm) .

- IR : Confirm carbonyl (C=O, ~1650–1670 cm⁻¹) and thioamide (C-S, ~1120 cm⁻¹) functionalities .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Assay Design :

- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, highlighting nucleophilic sites (e.g., fluorine atoms) .

- Molecular Docking :

- Dock into cancer targets (e.g., EGFR or tubulin) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to thiadiazole NH and hydrophobic interactions with fluorobenzamide .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Data Reconciliation :

- Dose-Dependency : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48-hour incubation vs. 72-hour) .

- Structural Analogues : Compare substituent effects (e.g., 5-methyl vs. 4-chlorophenyl groups) on activity trends .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties and metabolic stability?

- Metabolic Studies :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess half-life (t₁/₂) changes. Fluorine typically reduces oxidative metabolism, extending t₁/₂ by ~30% .

- LogP Analysis : Measure partition coefficients (e.g., LogP ~2.8 via shake-flask method) to predict blood-brain barrier permeability .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.